2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid
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Overview
Description
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H11Cl2NO4S and a molecular weight of 360.22 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its two chlorine atoms, a sulfamoyl group, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid typically involves the following steps :
Chlorosulfonation: 2,4-dichlorobenzoic acid is treated with chlorosulfonic acid to form 2,4-dichloro-5-sulfamoylbenzoic acid.
Amination: The resulting product is then reacted with 3-methylphenylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: This compound is structurally similar but lacks the 3-methylphenyl group.
Furosemide: A well-known diuretic that shares some structural similarities with 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group differentiates it from other similar compounds and contributes to its unique reactivity and applications.
Properties
IUPAC Name |
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-3-2-4-9(5-8)17-22(20,21)13-6-10(14(18)19)11(15)7-12(13)16/h2-7,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMHOXYPVUESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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